Methyl 4-chloro-4-oxobutanoate

描述

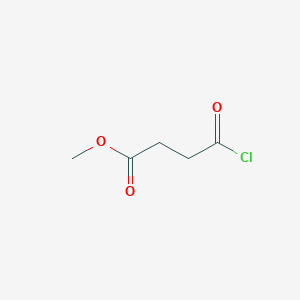

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 4-chloro-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXOJMOGPYFZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061728 | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1490-25-1 | |

| Record name | Methyl succinyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1490-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-4-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Chloro 4 Oxobutanoate

Established Preparative Routes

The traditional synthesis of Methyl 4-chloro-4-oxobutanoate relies on well-established chemical transformations, primarily involving the conversion of carboxylic acid precursors or the modification of other functionalized butanoic acids.

Synthesis via Acyl Chlorination of Carboxylic Acid Precursors

A primary and widely utilized method for preparing this compound is the direct acyl chlorination of its corresponding carboxylic acid precursor, mono-methyl succinate (B1194679). chemicalbook.com This reaction converts the carboxylic acid group into a more reactive acyl chloride.

The process typically involves treating mono-methyl succinate with a chlorinating agent. Oxalyl chloride is a common reagent for this transformation, often used in an inert solvent like methylene (B1212753) chloride. The reaction is catalyzed by a small amount of N,N-dimethylformamide (DMF), which facilitates the conversion. chemicalbook.com The reaction proceeds for a couple of hours, after which the product can be isolated by concentrating the reaction mixture under reduced pressure. This method is known for its high efficiency, with reported yields exceeding 90%. chemicalbook.com

Table 1: Synthesis of this compound via Acyl Chlorination

| Precursor | Reagent | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|

Derivation from Functionalized Butanoic Acid Species

This compound can also be synthesized from other butanoic acid derivatives that bear different functional groups. One such route involves the chloroacylation of itaconic acid. This method utilizes a chloroacylation reagent in a suitable solvent, such as dichloromethane, to introduce the required chloro-oxo functionality.

Another approach starts from 4-oxobutanoic acid precursors. Industrial production methods may involve the initial esterification of succinic acid with methanol (B129727), followed by a chlorination step to yield the final product.

Advanced Synthetic Approaches and Process Optimization

Research into the synthesis of this compound and related compounds is geared towards improving efficiency, yield, and sustainability. This includes the development of optimized protocols and the exploration of novel catalytic systems.

Development of Efficient and High-Yielding Protocols

The optimization of synthetic protocols focuses on maximizing product yield while minimizing reaction times and the formation of byproducts. For the acyl chlorination of mono-methyl succinate, a high yield of 91.3% has been achieved by carefully controlling the reaction conditions. chemicalbook.com

While much of the advanced research focuses on the derivatives of this compound, such as the stereoselective reduction of related ketoesters, the principles of process optimization are broadly applicable. nih.govnih.govarkat-usa.org For instance, studies on related syntheses emphasize controlling reaction temperatures (e.g., 0–5°C for chlorination) and stoichiometric ratios to minimize side products. The selection of anhydrous solvents is also critical to prevent the hydrolysis of the reactive acyl chloride group.

Investigation of Catalytic Systems in its Preparation

Catalysts play a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound.

In the acyl chlorination route, N,N-dimethylformamide (DMF) is a well-established catalyst. chemicalbook.com For syntheses starting from different precursors, other catalytic systems are employed. For example, the chloroacylation of itaconic acid can be facilitated by a Lewis acid catalyst like aluminum chloride.

Furthermore, the synthesis of precursors to this compound has been a subject of catalytic investigation. The preparation of methyl 4-oxobutyrate from acrolein, carbon monoxide, and methanol can be achieved using a three-component catalyst system comprising a palladium component, a hydrogen halide, and an arylarsine co-promoter. google.com

Table 2: Catalytic Systems in the Preparation of this compound and its Precursors

| Reaction | Catalyst | Precursor | Product/Intermediate | Reference |

|---|---|---|---|---|

| Acyl Chlorination | N,N-dimethylformamide (DMF) | Mono-methyl succinate | This compound | chemicalbook.com |

| Chloroacylation | Aluminum chloride | Itaconic acid | This compound |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chloro 4 Oxobutanoate

Nucleophilic Acyl Substitution Reactions

The presence of an acyl chloride group makes methyl 4-chloro-4-oxobutanoate highly susceptible to nucleophilic attack, leading to the substitution of the chlorine atom. scbt.comlibretexts.org This reactivity is central to its utility in organic synthesis for creating a variety of derivatives.

Reactivity with Nitrogen-Containing Nucleophiles: Amidation and Cyclization Pathways

This compound readily reacts with nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding amides. scbt.com This amidation reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. libretexts.org

Furthermore, the bifunctional nature of this reagent allows for subsequent cyclization reactions. For instance, reaction with chloroethylamine hydrochloride, followed by ring-closure under alkaline conditions, has been used to prepare methyl 3-(4,5-dihydrooxazol-2-yl)propanoate. mdpi.com Similarly, reactions with aminophenols can lead to the formation of benzoxazines and benzoxazepines through an initial S_N2-type alkylation followed by intramolecular cyclization. researchgate.net The reaction with anilines can also produce γ-anilino-β-ketoesters, which are valuable scaffolds in medicinal chemistry. nih.gov

Reactivity with Oxygen-Containing Nucleophiles: Esterification and Transesterification

Reactions with oxygen-containing nucleophiles, such as alcohols, lead to the formation of new esters. This process, a form of esterification, occurs through the same nucleophilic acyl substitution mechanism. The reactivity of the acyl chloride allows for efficient ester formation under mild conditions. scbt.com While the methyl ester group within the molecule can also undergo transesterification, the acyl chloride is significantly more reactive and will preferentially react with nucleophiles. libretexts.org

Interactions with Other Heteroatom Nucleophiles

This compound also reacts with other heteroatom nucleophiles. For example, it can react with thiols to form thioesters, analogous to its reactions with alcohols and amines. thieme-connect.de The high reactivity of the acyl chloride moiety facilitates these transformations, making it a useful building block for introducing the succinyl moiety onto various nucleophilic substrates.

Carbonyl Reactivity and Alpha-Position Functionalization

Beyond the reactivity of the acyl chloride, the ketone carbonyl and the adjacent α-carbon also participate in important chemical transformations.

Electrophilic Aromatic Substitutions: Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions. scbt.com In the presence of a Lewis acid catalyst, such as aluminum chloride, it can acylate aromatic compounds. A notable example is the reaction with ferrocene, which undergoes electrophilic substitution to form a ferrocenyl ketone intermediate. Subsequent hydrolysis of the ester group yields 4-ferrocenyl-4-oxobutanoic acid.

Exploration of Enolate Chemistry at the α-Carbon

The protons on the α-carbon (the carbon atom adjacent to the ester carbonyl group) are acidic and can be removed by a suitable base to form an enolate. google.com This enolate can then act as a nucleophile in various reactions, allowing for functionalization at the α-position. While the primary reactivity of this compound is centered on the acyl chloride, the potential for enolate formation provides another avenue for synthetic utility, enabling the construction of more complex carbon skeletons.

Halogen Reactivity and Subsequent Transformations

The reactivity of the acyl chloride group in this compound is a cornerstone of its synthetic utility. The chlorine atom, bonded to a carbonyl carbon, is a proficient leaving group, rendering the molecule susceptible to a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, paving the way for the synthesis of a wide array of more complex molecules.

Displacement Reactions of the Chlorine Atom

The electrophilic nature of the carbonyl carbon attached to the chlorine atom in this compound facilitates nucleophilic acyl substitution. This class of reactions is fundamental to the compound's role as a synthetic intermediate. Various nucleophiles can displace the chloride ion, leading to the formation of new derivatives.

For instance, the reaction of this compound with amines or alcohols results in the formation of the corresponding amides or esters, respectively. Current time information in Bangalore, IN. Similarly, it can react with thiols to produce thioesters. These transformations are typically carried out under standard conditions for nucleophilic acyl substitution.

A specific example of this reactivity is the Friedel-Crafts acylation reaction. This compound can react with aromatic compounds, such as 2-hexadecyl-thiophene, in the presence of a Lewis acid catalyst. In a documented case, this reaction was performed in benzene (B151609) over a period of two hours, yielding 4-(5-hexadecyl- thieme-connect.dethienyl)-4-oxo-butyric acid methyl ester with a 65% yield. thieme-connect.de

The versatility of the displacement reactions is further highlighted by its use in alkylation processes. It can undergo reactions with organometallic reagents or other carbon nucleophiles, enabling the formation of new carbon-carbon bonds and the extension of the carbon skeleton. Current time information in Bangalore, IN.

Multi-Component Reactions and Complex Product Formation

While classic single-step transformations are common, this compound and its close analogs are also valuable reactants in multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

A notable application is in the Ugi four-component reaction (U-4CR) or related processes. The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While direct examples using this compound are not extensively detailed in readily available literature, the reactivity of its ethyl ester analog, ethyl 4-chloro-4-oxobutanoate, in such reactions provides significant insight.

In one study, ethyl 4-chloro-4-oxobutanoate was used as a starting material in a sequence leading to an intramolecular Ugi reaction. thieme-connect.de It was added dropwise to a reaction mixture, and interestingly, the study noted that when methanol (B129727) was used as the solvent, the corresponding methyl ester was formed as a byproduct. thieme-connect.de This suggests that under the reaction conditions, transesterification can occur, or that this compound itself could be a viable substrate for similar MCRs. These reactions can lead to the formation of peptoid structures and other complex, often heterocyclic, molecules. thieme-connect.deresearchgate.net

The participation of compounds like this compound in MCRs underscores their potential in generating diverse molecular scaffolds, which is of significant interest in fields like drug discovery and materials science. researchgate.net For example, a study on the synthesis of pimobendan (B44444) reported using methyl 4-chloro-3-methyl-4-oxobutanoate, a structurally similar compound, as a starting material. clockss.org Although not a classic MCR, the synthesis involved multiple steps to construct the final complex drug molecule, highlighting the role of such chlorinated butanoates as key building blocks. clockss.org

The table below summarizes the types of reactions discussed:

Table 1: Reactions of this compound| Reaction Type | Reactants | Product Type |

|---|---|---|

| Nucleophilic Acyl Substitution | Amines, Alcohols, Thiols | Amides, Esters, Thioesters |

| Friedel-Crafts Acylation | 2-Hexadecyl-thiophene | Ketone |

| Ugi-type Multi-component Reaction | (Inferred from ethyl analog) | Peptoid-like structures |

Applications of Methyl 4 Chloro 4 Oxobutanoate in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

Methyl 4-chloro-4-oxobutanoate, also known as Methyl succinyl chloride, is a bifunctional compound featuring both an ester and a reactive acyl chloride group. guidechem.comthieme-connect.de This dual functionality allows it to serve as a versatile precursor in the synthesis of complex chemical structures across various industries. google.comgoogle.com It is particularly valued as an intermediate for pharmaceuticals, agrochemicals, and other specialty chemicals. google.comgoogle.com

Role as an Intermediate in Pharmaceutical Drug Synthesis

The compound is a key building block in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). google.comgoogle.com Its structure is integrated into various therapeutic agents. For instance, it is a crucial reactant in the synthesis of indenoisoquinoline derivatives, which are investigated as dual inhibitors of Topoisomerase I (Top1) and Tyrosyl-DNA-Phosphodiesterase I (Tdp1), enzymes relevant in cancer therapy. guidechem.com

In another application, it is used to synthesize pyrrolotriazines, a class of molecules that act as potassium ion channel inhibitors and are explored for the treatment of cardiac arrhythmias. nih.gov The synthesis of novel oxazolidinone and isoxazoline derivatives with potential antibacterial properties also utilizes this compound as a key reagent. acs.org Furthermore, it serves as a precursor in the multi-step synthesis of Resolvin D6, a specialized pro-resolving mediator that plays a role in the resolution of inflammation. Other applications include its use in preparing prodrugs of ketamine and in the development of inhibitors for New Delhi metallo-beta-lactamase, an enzyme associated with antibiotic resistance.

Table 1: Examples of Pharmaceutical Precursors Synthesized from this compound

| Target Compound Class | Therapeutic Area | Citation(s) |

|---|---|---|

| Indenoisoquinolines | Oncology (Top1/Tdp1 Inhibitors) | guidechem.com |

| Pyrrolotriazines | Cardiology (Arrhythmia) | nih.gov |

| Oxazolidinone Derivatives | Infectious Disease (Antibacterial) | acs.org |

| Resolvin D6 | Inflammation | |

| Ketamine Prodrugs | Anesthesiology / Psychiatry |

Integration into Agrochemical Compound Development

This compound is utilized as an intermediate in the synthesis of various pesticides. google.com Its chemical structure is incorporated to achieve the desired properties in the final agrochemical products, often by playing a role in disrupting the biological processes of pests. google.com While detailed synthetic pathways are proprietary, several patents list this compound as a reactant in the preparation of herbicidally active compounds, such as substituted cyclic diones and thiazolo[4,5-b]pyridines. guidechem.com

Contribution to Specialty Chemical and Material Production

Beyond pharmaceuticals and agrochemicals, this compound is a building block for a range of specialty chemicals and advanced materials. google.com A notable application is in the synthesis of biodegradable polymers. It is used to prepare Methyl 4-(bis(2-hydroxyethyl)amino)-4-oxobutanoate, a specialized branching agent. This agent is then incorporated into the production of Polybutylene adipate terephthalate (PBAT), a biodegradable polyester that serves as an alternative to conventional plastics.

Additionally, it is employed in the synthesis of fluorescent dyes. The compound is a key starting material for creating the scaffold of BODIPY dyes, a class of organic fluorophores known for their sharp excitation and emission peaks.

Directed Synthesis of Specific Functional Molecules

The distinct reactivity of its two functional groups—the acyl chloride and the methyl ester—allows for precise, directed reactions to build specific molecular architectures.

Preparation of Functionalized Butyric Acid Derivatives and Analogues

The acyl chloride moiety of this compound readily reacts with nucleophiles, making it an excellent reagent for introducing a 4-methoxy-4-oxobutanoyl group onto other molecules. This reaction is fundamental to creating a wide variety of functionalized butyric acid derivatives.

A prime example is the Friedel-Crafts acylation reaction, where it reacts with an aromatic compound to form a new carbon-carbon bond. For instance, its reaction with 2-hexadecyl-thiophene yields 4-(5-hexadecyl-thienyl)-4-oxo-butyric acid methyl ester. google.com This type of acylation is a common strategy in the synthesis of pharmaceutical intermediates. guidechem.comnih.gov

Table 2: Synthesis of a Functionalized Butyric Acid Derivative

| Reactant A | Reactant B | Product | Reaction Type | Citation |

|---|

Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. By reacting with compounds containing two nucleophilic centers, it can facilitate ring-closing reactions to form these complex scaffolds.

One documented example is the synthesis of Methyl 3-(4,5-dihydrooxazol-2-yl)propanoate. In this process, this compound reacts with chloroethylamine hydrochloride, followed by a base-mediated ring closure to form the five-membered oxazoline ring. Oxazolines are a class of heterocycles used in various applications, including polymer science and as ligands in asymmetric catalysis. Furthermore, its role in building more complex fused heterocyclic systems, such as the indenoisoquinolines and pyrrolotriazines mentioned previously, highlights its utility in constructing diverse and medicinally relevant scaffolds. guidechem.comnih.gov

Synthesis of Polymeric Branching Agents and Monomers

The structure of this compound lends itself to the creation of branched polymers and the synthesis of specialized monomers. The presence of two reactive sites of differing reactivity—the highly reactive acyl chloride and the less reactive methyl ester—allows for controlled, stepwise reactions to build complex polymeric architectures.

One notable application is in the synthesis of branching agents for polyesters. For instance, this compound is utilized in the preparation of Methyl 4-(bis(2-hydroxyethyl)amino)-4-oxobutanoate. This reaction involves the aminolysis of the acyl chloride group with diethanolamine. The resulting branching agent, possessing two hydroxyl groups, can then be incorporated into a polyester backbone through polycondensation reactions with dicarboxylic acids and other diols. This introduces a branching point in the polymer chain, significantly altering the polymer's physical and rheological properties, such as melt viscosity and solubility.

While direct, widespread use of this compound for the synthesis of various monomers is not extensively documented in readily available literature, its chemical properties make it a plausible precursor for creating functionalized monomers. The acyl chloride can react with a variety of nucleophiles, such as hydroxy-functionalized (meth)acrylates, to introduce a pendant succinate (B1194679) ester group. This modified monomer can then be polymerized to create polymers with reactive side chains, which can be further modified post-polymerization.

Formation of Biologically Active Conjugates and Prodrugs

The reactivity of this compound makes it a valuable linker molecule for the conjugation of bioactive compounds to polymers or for the synthesis of prodrugs. The succinate linker introduced by this reagent can create a biodegradable ester linkage, allowing for the controlled release of the active molecule under physiological conditions.

A significant application in this area is the synthesis of prodrugs of curcuminoids. Curcumin, a natural compound with various therapeutic properties, suffers from poor bioavailability. To overcome this, prodrug strategies are employed. This compound can be reacted with the phenolic hydroxyl groups of curcumin to form a succinate ester linkage. This modification can improve the solubility and stability of curcumin, and the ester bond can be hydrolyzed in vivo to release the active parent drug. Specifically, curcumin has been reacted with methyl-4-chloro-4-oxobutyrate in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) to yield the corresponding succinate prodrugs nih.gov. This approach has also been successfully applied to other curcuminoids like bisdesmethoxycurcumin and desmethoxycurcumin nih.gov.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Methyl 4-chloro-4-oxobutanoate, offering detailed information about the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show three distinct signals corresponding to the three unique proton groups.

The structure, CH₃OCOCH₂CH₂COCl, contains a methyl group attached to the ester oxygen (a), a methylene (B1212753) group adjacent to the ester carbonyl (b), and a methylene group adjacent to the acid chloride carbonyl (c).

Methyl Protons (a): These protons are not coupled to any other protons and thus appear as a sharp singlet.

Methylene Protons (b and c): These two groups are adjacent to each other, resulting in spin-spin coupling. Each signal is split into a triplet. The methylene group (c) is adjacent to the highly electron-withdrawing acid chloride, causing its signal to appear further downfield compared to the methylene group (b) adjacent to the ester function.

Experimental data for the ¹H NMR spectrum in deuterated chloroform (CDCl₃) confirms these features rsc.org:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCOCH₂ CH₂COCl | 2.80 | Triplet (t) | 6.6 | 2H |

| -OCOCH₂CH₂ COCl | 3.20 | Triplet (t) | 6.6 | 2H |

| -OCH₃ | 3.71 | Singlet (s) | N/A | 3H |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of unique carbon atoms and to identify the types of carbon environments, such as those in carbonyl groups, alkyl chains, and methyl groups. This compound has five distinct carbon atoms.

Based on typical chemical shift ranges, the predicted ¹³C NMR spectrum would show:

Two signals in the far downfield region, corresponding to the two carbonyl carbons (ester and acid chloride). The acid chloride carbonyl carbon is generally found further downfield than the ester carbonyl carbon.

Two signals for the methylene carbons in the aliphatic region. The carbon adjacent to the acid chloride carbonyl will be more deshielded and appear at a higher chemical shift than the carbon adjacent to the ester group.

One signal for the methyl carbon of the ester group, typically appearing in the upfield region.

The following table outlines the predicted chemical shifts for each carbon atom:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OC H₃ | ~52 |

| -OC OCH₂C H₂COCl | ~28 - 35 |

| -OC OC H₂CH₂COCl | ~40 - 45 |

| C H₃OC O- | ~170 - 174 |

| -C OCl | ~175 - 180 |

While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak connecting the two triplet signals at δ 2.80 ppm and δ 3.20 ppm. This directly confirms the connectivity between the two methylene (-CH₂-CH₂) groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H correlation). An HMQC or HSQC spectrum would show correlations between:

The proton signal at δ 3.71 ppm and the methyl carbon (~52 ppm).

The proton signal at δ 2.80 ppm and its attached methylene carbon (~28-35 ppm).

The proton signal at δ 3.20 ppm and its attached methylene carbon (~40-45 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework. Key expected HMBC correlations would include:

The methyl protons (δ 3.71 ppm) to the ester carbonyl carbon (~170-174 ppm).

The methylene protons at δ 2.80 ppm to the ester carbonyl carbon and the adjacent methylene carbon.

The methylene protons at δ 3.20 ppm to the acid chloride carbonyl carbon (~175-180 ppm) and the adjacent methylene carbon.

Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibrations of its two carbonyl groups. The presence of a conforming infrared spectrum is a standard quality control parameter for this compound thermofisher.comthermofisher.comfishersci.com.

The key diagnostic absorptions are:

Acid Chloride C=O Stretch: This is a very strong and sharp absorption band, typically found at a high wavenumber due to the electron-withdrawing effect of the chlorine atom.

Ester C=O Stretch: This also appears as a strong, sharp band, but at a slightly lower wavenumber compared to the acid chloride. The presence of two distinct, strong peaks in the carbonyl region is a clear indicator of the molecule's structure.

C-O Stretch: The ester group exhibits C-O stretching vibrations.

C-Cl Stretch: A band corresponding to the carbon-chlorine bond is also expected.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Acid Chloride (R-COCl) | C=O Stretch | 1785 - 1815 | Strong |

| Ester (R-COOR') | C=O Stretch | 1735 - 1750 | Strong |

| Ester (R-COOR') | C-O Stretch | 1150 - 1300 | Medium-Strong |

| Alkyl Halide (R-Cl) | C-Cl Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular weight of this compound is 150.56 g/mol thermofisher.comfishersci.com.

Molecular Ion Peak: Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion will appear as two peaks:

[M]⁺ peak at m/z = 150 (corresponding to the ³⁵Cl isotope).

[M+2]⁺ peak at m/z = 152 (corresponding to the ³⁷Cl isotope), with an intensity approximately one-third of the M⁺ peak.

Fragmentation Pattern: Upon ionization, the molecule fragments in predictable ways. Key fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This would result in a prominent fragment ion at m/z = 115.

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group would lead to an acylium ion at m/z = 119 (with a corresponding m/z 121 peak for the ³⁷Cl isotope).

McLafferty Rearrangement: Not a primary expected pathway due to the structure.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 150 / 152 | [C₅H₇ClO₃]⁺ | Molecular Ion ([M]⁺ / [M+2]⁺) |

| 119 / 121 | [C₄H₄ClO]⁺ | Loss of •OCH₃ |

| 115 | [C₅H₇O₃]⁺ | Loss of •Cl |

| 91 / 93 | [C₃H₄ClO]⁺ | Loss of -COOCH₃ |

| 59 | [COOCH₃]⁺ | Ester fragment |

| 55 | [C₃H₃O]⁺ | Acylium ion from further fragmentation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. However, this compound exists as a liquid at standard temperature and pressure thermofisher.comthermofisher.com. Therefore, single-crystal X-ray diffraction is not a suitable or routinely used method for its structural analysis. While the crystal structures of solid derivatives synthesized from this compound have been determined to understand their binding to biological targets, no crystallographic data for the parent compound itself is available in structural databases acs.orgnih.govmdpi.com.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are powerful tools for separating, identifying, and quantifying the components of a mixture. For "this compound," these techniques are essential for assessing its purity after synthesis and for analyzing its presence in complex matrices.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. "this compound," being a relatively small molecule with a reactive acyl chloride group, presents challenges for direct GC analysis due to its potential for degradation or reaction on the column. oup.com

To overcome these challenges, a common strategy is the derivatization of the acyl chloride to a more stable and less reactive species prior to GC analysis. nih.govsemanticscholar.org A prevalent method involves converting the acyl chloride to an ester or an amide. For instance, the compound can be reacted with an alcohol, such as 2-propanol, to form a stable ester that can be readily analyzed by GC. actachemscand.org This derivatization step not only enhances the thermal stability of the analyte but can also improve its chromatographic properties, leading to better peak shape and resolution.

A typical GC method for the analysis of a derivatized "this compound" would involve:

Column: A capillary column with a suitable stationary phase, such as a non-polar or medium-polarity phase, would be selected to achieve good separation.

Injector: A split/splitless injector is commonly used, with the injection temperature optimized to ensure efficient volatilization without causing degradation.

Oven Program: A temperature program, where the column temperature is gradually increased, is often employed to separate compounds with different boiling points.

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers the advantage of providing structural information for peak identification.

The table below outlines a hypothetical GC method for the analysis of a derivatized form of "this compound."

Interactive Data Table: Illustrative GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Detector | Mass Spectrometer (MS) |

| Derivatizing Agent | Anhydrous Methanol (B129727) or 2-Propanol |

Note: This table presents a general set of parameters that would need to be optimized for the specific derivative being analyzed.

High-performance liquid chromatography is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. In the context of "this compound," HPLC is particularly useful for analyzing non-volatile impurities, degradation products (such as the corresponding carboxylic acid), or for monitoring the progress of reactions involving this compound.

Due to the high reactivity of the acyl chloride group with common HPLC mobile phase components like water, direct analysis is challenging. Therefore, similar to GC, a derivatization step is often employed. researchgate.net The acyl chloride can be converted into a stable ester, for example, by reaction with methanol, to allow for analysis by reversed-phase HPLC. researchgate.net

A typical reversed-phase HPLC method would utilize a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Key parameters for an HPLC method for a derivatized "this compound" would include:

Column: A C18 reversed-phase column is a common choice, offering good retention and separation for a wide range of organic molecules.

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate components with a range of polarities.

Detector: A UV detector is commonly used if the analyte or its derivative possesses a chromophore. If not, a mass spectrometer (LC-MS) can be used for detection and identification, providing high sensitivity and selectivity. researchgate.net

The following table provides an example of HPLC conditions that could be adapted for the analysis of a derivatized form of "this compound."

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

| Derivatizing Agent | Anhydrous Methanol |

Note: This table illustrates a general set of HPLC conditions that would require optimization for the specific application.

Computational and Theoretical Chemistry Studies of Methyl 4 Chloro 4 Oxobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These calculations can predict a wide array of properties, from the most stable three-dimensional arrangement of atoms to the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Energetics, Geometries, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful and widely used computational method that can accurately predict the properties of molecules. For a molecule like Methyl 4-chloro-4-oxobutanoate, DFT calculations would be instrumental in determining its fundamental characteristics.

Energetics: DFT calculations can predict the total electronic energy of the molecule, from which thermodynamic properties such as the heat of formation can be derived. This information is crucial for understanding the stability of the molecule and the energy changes that occur during chemical reactions.

Geometries: One of the primary outputs of a DFT calculation is the optimized molecular geometry. This provides precise information on bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure of the molecule. For this compound, this would reveal the precise spatial arrangement of its atoms. Due to the lack of specific published data for this compound, a hypothetical data table of its optimized geometry, based on typical bond lengths and angles for similar functional groups, is presented below for illustrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length | C1 | C2 | 1.53 Å | |

| Bond Length | C2 | C3 | 1.52 Å | |

| Bond Length | C3 | C4 | 1.51 Å | |

| Bond Length | C4 | O1 | 1.20 Å | |

| Bond Length | C4 | O2 | 1.35 Å | |

| Bond Length | O2 | C5 | 1.43 Å | |

| Bond Length | C1 | O3 | 1.21 Å | |

| Bond Length | C1 | Cl | 1.79 Å | |

| Bond Angle | C1 | C2 | C3 | 112.5° |

| Bond Angle | C2 | C3 | C4 | 111.8° |

| Bond Angle | C3 | C4 | O1 | 125.0° |

| Bond Angle | C3 | C4 | O2 | 110.5° |

| Bond Angle | O1 | C4 | O2 | 124.5° |

| Bond Angle | C4 | O2 | C5 | 116.0° |

| Bond Angle | C2 | C1 | O3 | 126.0° |

| Bond Angle | C2 | C1 | Cl | 111.0° |

| Bond Angle | O3 | C1 | Cl | 123.0° |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of bonds and can be directly compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure of the molecule. Each calculated frequency corresponds to a specific vibrational mode. For this compound, characteristic frequencies would be expected for the C=O stretches of the ester and acyl chloride, C-O stretching, and C-Cl stretching.

Analysis of Bonding Characteristics, Electron Delocalization, and Partial Charges

Beyond geometry and energetics, quantum chemical calculations provide a detailed picture of the electronic structure.

Bonding Characteristics: The nature of the chemical bonds within this compound can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This would quantify the hybridization of the atoms and the nature of the sigma and pi bonds, providing a more nuanced understanding of the bonding than simple Lewis structures.

Electron Delocalization: While the core of the molecule is aliphatic, some electron delocalization can be expected in the ester and acyl chloride functional groups. Computational analysis can quantify the extent of this delocalization, which has implications for the molecule's stability and reactivity.

Partial Charges: The distribution of electron density in a molecule is rarely uniform, leading to partial positive and negative charges on the atoms. DFT calculations can predict these partial charges, which are crucial for understanding intermolecular interactions and the reactivity of different sites within the molecule. In this compound, the carbonyl carbons of both the ester and acyl chloride groups are expected to carry a significant positive partial charge, making them susceptible to nucleophilic attack. The oxygen and chlorine atoms, being highly electronegative, will carry partial negative charges. A hypothetical table of calculated partial charges is provided below for illustrative purposes.

| Atom | Partial Charge (e) |

|---|---|

| C (acyl chloride) | +0.45 |

| O (acyl chloride) | -0.40 |

| Cl | -0.15 |

| C (ester carbonyl) | +0.55 |

| O (ester carbonyl) | -0.50 |

| O (ester ether) | -0.35 |

| C (methyl) | -0.10 |

Molecular Modeling and Conformational Analysis

The flexibility of the single bonds in the backbone of this compound allows it to adopt various three-dimensional shapes, or conformations. Molecular modeling techniques are used to explore this conformational landscape. By systematically rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This analysis would identify the lowest energy (most stable) conformers of the molecule, as well as the energy barriers between them. For a related molecule, succinyl chloride, studies have shown the existence of both trans and gauche conformers, with the gauche form being slightly more stable in the liquid phase. A similar conformational complexity would be expected for this compound.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For this compound, a key reaction of interest would be its reaction with nucleophiles, such as water (hydrolysis) or alcohols. DFT calculations can be used to map out the entire reaction pathway, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For the hydrolysis of an acyl chloride, the mechanism typically involves the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the chloride ion. Computational studies can provide detailed geometric and energetic information about this transition state, offering insights into the factors that influence the reactivity of the acyl chloride group.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing molecules.

NMR Spectroscopy: One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted. For this compound, this would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. For instance, calculations would predict the chemical shifts of the different methylene (B1212753) protons in the backbone, the methyl protons of the ester, and the distinct carbonyl carbons of the ester and acyl chloride. A study on methyl succinate (B1194679) derivatives has shown that predicted ¹³C NMR chemical shifts can be in good agreement with experimental values. nih.gov

IR Spectroscopy: As mentioned earlier, the calculated vibrational frequencies can be used to generate a theoretical infrared (IR) spectrum. The intensity of each vibrational mode can also be calculated, providing a complete theoretical spectrum that can aid in the interpretation of experimental IR data. This would allow for the confident assignment of the characteristic carbonyl stretching frequencies for the ester and acyl chloride groups in this compound.

Environmental Research Perspectives in Synthesis and Application

Implementation of Green Chemistry Principles in Synthetic Design

The traditional synthesis of Methyl 4-chloro-4-oxobutanoate often involves the use of hazardous reagents and generates significant waste, highlighting the need for greener alternatives. A common laboratory-scale synthesis involves the reaction of monomethyl succinate (B1194679) with oxalyl chloride in a chlorinated solvent like methylene (B1212753) chloride, with a catalytic amount of N,N-dimethylformamide. While effective, this method utilizes a toxic and moisture-sensitive reagent (oxalyl chloride) and a solvent that is under increasing regulatory scrutiny. Another established method for producing similar acyl chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride, which also raises environmental concerns due to the evolution of corrosive hydrogen chloride and sulfur dioxide gases.

The principles of green chemistry offer a framework for designing more environmentally benign synthetic routes to this compound. Key considerations include the use of renewable feedstocks, the selection of less hazardous reagents and solvents, and the improvement of atom economy.

One of the most promising green chemistry approaches is the utilization of bio-based succinic acid as a starting material. Succinic acid is recognized by the U.S. Department of Energy as a key platform chemical that can be produced from the fermentation of renewable resources like corn and starch. This bio-based route significantly reduces the reliance on fossil fuels, which are the traditional source for the precursors of succinic acid. By starting with bio-succinic acid, the entire life cycle of this compound can be made more sustainable.

The choice of chlorinating agent is another critical factor. While thionyl chloride and oxalyl chloride are effective, greener alternatives are being explored for the synthesis of acyl chlorides. For instance, the use of less hazardous chlorinating agents in conjunction with catalytic systems could minimize the generation of toxic byproducts. Furthermore, the replacement of chlorinated solvents with greener alternatives, or even the development of solvent-free reaction conditions, would significantly improve the environmental profile of the synthesis.

The following table summarizes a comparison between a conventional synthetic route and a potential greener route for the synthesis of this compound, highlighting the application of green chemistry principles.

| Principle of Green Chemistry | Conventional Synthesis (e.g., with Oxalyl Chloride) | Potential Greener Synthetic Design |

| Prevention | Generates byproducts like CO, CO2, and HCl. | Aims to minimize byproduct formation through catalytic routes. |

| Atom Economy | Can be suboptimal depending on the specific reagents used. | Seeks to maximize the incorporation of all materials into the final product. |

| Less Hazardous Chemical Syntheses | Utilizes toxic and corrosive reagents like oxalyl chloride or thionyl chloride. | Employs less hazardous chlorinating agents and catalysts. |

| Safer Solvents and Auxiliaries | Often uses chlorinated solvents such as methylene chloride. | Utilizes greener solvents (e.g., bio-derived solvents) or solvent-free conditions. |

| Use of Renewable Feedstocks | Typically relies on petroleum-derived succinic acid precursors. | Starts from bio-based succinic acid derived from fermentation. |

By integrating these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable and environmentally responsible.

Development of Sustainable Catalytic Systems for this compound Transformations

This compound is a versatile intermediate that can be transformed into a variety of value-added chemicals. The development of sustainable catalytic systems for these transformations is crucial to ensure that the downstream applications of this compound are also environmentally benign. Research in this area focuses on the use of catalysts that are efficient, selective, recyclable, and derived from abundant and non-toxic materials.

One area of interest is the catalytic reduction of the acyl chloride and ester functionalities. For instance, the asymmetric reduction of a related compound, ethyl 4-chloro-3-oxobutanoate, has been achieved using biocatalysts like Aureobasidium pullulans in an aqueous/ionic liquid biphasic system. This approach highlights the potential of enzymatic and whole-cell biocatalysis for the selective transformation of functional groups in molecules like this compound under mild and environmentally friendly conditions.

Furthermore, the development of heterogeneous catalysts for the conversion of succinic acid and its derivatives into valuable products like 1,4-butanediol, tetrahydrofuran, and γ-butyrolactone is an active area of research. These processes often involve hydrogenation and hydrogenolysis reactions, and the design of robust and selective catalysts is key to their success. While direct catalytic transformations of this compound are not extensively reported, the principles and catalytic systems developed for related succinates can be adapted and explored.

The following table presents potential sustainable catalytic transformations for this compound, drawing parallels from research on similar compounds.

| Transformation | Potential Sustainable Catalyst | Potential Product(s) | Rationale/Advantage |

| Selective Reduction | Biocatalysts (e.g., reductases) | Methyl 4-chloro-3-hydroxybutanoate | High enantioselectivity, mild reaction conditions, use of renewable catalysts. |

| Hydrogenation/Hydrogenolysis | Heterogeneous metal catalysts (e.g., Ru, Pd, Ni on supports) | γ-butyrolactone, 1,4-butanediol | Recyclable catalysts, potential for continuous flow processes, production of platform chemicals. |

| Amination | Enzyme-catalyzed or metal-catalyzed amination | Substituted succinates and amides | Avoids harsh reagents, potential for high selectivity. |

| Polymerization | Biocatalysts or green catalysts | Biodegradable polyesters and polyamides | Production of sustainable materials from a bio-based precursor. |

The exploration of these and other sustainable catalytic systems will be instrumental in realizing the full potential of this compound as a building block for the green chemical industry.

Investigation of Chemical Degradation Pathways in Environmental Matrices

Understanding the environmental fate of a chemical is a prerequisite for its safe and sustainable use. For this compound, its reactivity suggests that it will undergo degradation in environmental matrices such as soil and water. The primary degradation pathways are likely to be hydrolysis, photodegradation, and biodegradation.

Hydrolysis: The acyl chloride functional group in this compound is highly susceptible to hydrolysis. In the presence of water, it is expected to rapidly hydrolyze to form monomethyl succinate and hydrochloric acid. The rate of this reaction will be influenced by factors such as pH and temperature. The ester group is also susceptible to hydrolysis, which would yield succinic acid and methanol (B129727), although this process is generally slower than the hydrolysis of the acyl chloride.

The following table outlines the probable degradation pathways and products of this compound in the environment.

| Degradation Pathway | Environmental Matrix | Probable Primary Products | Influencing Factors |

| Hydrolysis | Water, moist soil | Monomethyl succinate, Hydrochloric acid | pH, temperature |

| Photodegradation | Surface water, soil surface | Potentially smaller organic acids and CO2 | Sunlight intensity, presence of photosensitizers, chloride ion concentration |

| Biodegradation | Soil, water | Succinic acid, Methanol, CO2, water | Microbial population, oxygen availability, temperature, nutrients |

Further research is needed to quantify the rates of these degradation processes and to identify any potential persistent or toxic intermediates. This knowledge is crucial for conducting a comprehensive environmental risk assessment of this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Unprecedented Chemical Transformations

Future research is anticipated to delve into previously unexplored reaction pathways involving Methyl 4-chloro-4-oxobutanoate. Its dual reactivity, stemming from the presence of both an acyl chloride and a methyl ester group, offers a rich landscape for chemical exploration. Scientists are expected to investigate novel transformations that leverage this unique functionality to construct complex molecular architectures. One area of interest is the development of cascade reactions, where a single synthetic operation initiates a series of bond-forming events, leading to a rapid increase in molecular complexity.

Furthermore, the reactivity of the acyl chloride group can be harnessed in Friedel-Crafts acylation reactions under milder conditions using novel catalysts. For instance, its reaction with 2-hexadecyl-thiophene to produce 4-(5-hexadecyl- nih.govthienyl)-4-oxo-butyric acid methyl ester demonstrates its utility in creating functionalized aromatic compounds guidechem.com. Future work may expand this to a wider range of aromatic and heteroaromatic substrates, leading to the synthesis of novel organic electronic materials or pharmaceutical intermediates.

Design and Development of Advanced Catalytic Systems for Enhanced Selectivity

A significant avenue for future research lies in the development of advanced catalytic systems to control the selectivity of reactions involving this compound. Given its two reactive sites, achieving high chemo- and regioselectivity is crucial for efficient synthesis. Future catalytic systems may include:

Enantioselective Catalysts: For the synthesis of chiral molecules, the development of chiral catalysts that can differentiate between the enantiotopic faces of the molecule or control the stereochemical outcome of subsequent reactions will be paramount.

Chemoselective Catalysts: Designing catalysts that can selectively activate either the acyl chloride or the ester functionality will open up new synthetic possibilities, allowing for stepwise and controlled modifications of the molecule.

Tandem Catalysis: The development of catalytic systems that can promote multiple transformations in a single pot, for example, a catalytic reduction of the ketone followed by a lactonization, would significantly enhance synthetic efficiency.

While research on the closely related ethyl 4-chloro-3-oxobutanoate has shown the potential of biocatalysis for asymmetric reduction, similar enzymatic or chemoenzymatic strategies for this compound are yet to be fully explored nih.gov.

Integration into Materials Science for Functional Polymer and Organic Material Development

The integration of this compound into materials science presents a promising frontier. Its structure is well-suited for its use as a monomer or a functionalizing agent in the synthesis of novel polymers and organic materials.

Functional Polymers: The acyl chloride functionality can be readily employed in polycondensation reactions with diols or diamines to create a new class of polyesters and polyamides. The pendant methyl ester group can then be further modified post-polymerization to introduce a wide range of functionalities, leading to materials with tailored properties such as:

Drug-Delivery Polymers: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to conjugate drugs for controlled release applications.

Stimuli-Responsive Polymers: Functional groups that respond to changes in pH, temperature, or light could be introduced, leading to "smart" materials.

Organic Materials: The rigid butanoate backbone and the reactive handles make this compound an attractive building block for the synthesis of organic materials for electronic and photonic applications. By incorporating this unit into larger conjugated systems, researchers could develop new organic semiconductors, liquid crystals, or materials with non-linear optical properties.

Bio-Inspired Chemical Synthesis and Bioconjugation Studies

The principles of bio-inspired synthesis, which mimic nature's synthetic strategies, offer a powerful approach to creating complex molecules. This compound can serve as a versatile starting material in this context. For example, its succinyl moiety is a common motif in various metabolic pathways and natural products. Researchers could explore its use in biomimetic syntheses of natural products or their analogues.

Furthermore, the reactivity of the acyl chloride group makes it a suitable candidate for bioconjugation studies. It can react with amine or hydroxyl groups on biomolecules such as proteins, peptides, and nucleic acids, allowing for their modification and labeling. This could have significant applications in:

Proteomics: Labeling proteins for identification and quantification.

Diagnostics: Attaching reporter molecules to antibodies or other targeting moieties.

Therapeutics: Conjugating drugs to targeting ligands to improve their efficacy and reduce side effects.

Deepening Structure-Activity Relationship (SAR) Studies for Emerging Biological Applications

While this compound itself is primarily a synthetic intermediate, its derivatives hold potential for various biological applications. Future research will focus on systematically modifying its structure to understand the relationship between chemical structure and biological activity (SAR).

By synthesizing a library of analogues with variations in the ester group, the length of the carbon chain, and the nature of the group attached to the carbonyl, researchers can probe their interactions with biological targets. This approach could lead to the discovery of novel therapeutic agents, for instance, by designing derivatives that can act as enzyme inhibitors or receptor modulators. The synthesis of compounds like Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate is an example of how this scaffold can be elaborated to create molecules with potential pharmacological activity prepchem.com.

常见问题

Advanced Research Questions

How can reaction conditions be optimized to enhance synthetic efficiency for this compound?

Optimize stoichiometry: Use a 10–20% excess of thionyl chloride relative to the starting material (e.g., succinic anhydride). Monitor reaction progress via TLC and adjust reaction time (typically 2–4 hours). For scale-up, employ continuous distillation to remove byproducts like HCl gas, which can drive the reaction to completion .

What role does this compound play in synthesizing polymer-based MRI contrast agents?

It acts as a reactive monomer in RAFT polymerization. For example, it is grafted onto methacryloyloxyethyl scaffolds to form copolymers loaded with gadolinium-DO3A. The chloro group facilitates covalent bonding with nucleophilic sites, enabling precise control over polymer architecture. This application requires strict anhydrous conditions and low-temperature (-20°C) reactions to preserve functionality .

How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a precursor for indenoisoquinoline derivatives, which inhibit tyrosyl-DNA-phosphodiesterase 1 (TDP1). In a representative protocol, the compound reacts with triethylamine and indenoisoquinoline amines in chloroform, forming amide bonds critical for bioactive molecule assembly. Yield optimization involves stoichiometric control and pH adjustments .

What factors influence the hydrolytic stability of this compound under varying pH conditions?

Hydrolysis is accelerated in aqueous basic or acidic environments. Under neutral conditions, the compound is relatively stable but degrades over time. Stability studies using NMR or HPLC can quantify degradation products. To mitigate hydrolysis, avoid protic solvents and use stabilizers like molecular sieves in reaction mixtures .

What mechanistic insights exist for cyclization reactions involving this compound derivatives?

The 5-chloro-3-keto amides derived from this compound undergo intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, forming pyrrole rings. Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., Cl) lower the activation energy for cyclization. Kinetic experiments under varying temperatures and solvents (e.g., toluene vs. DMSO) can further elucidate transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。